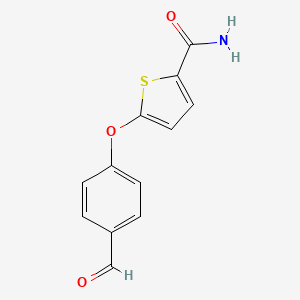

5-(4-Formylphenoxy)thiophene-2-carboxamide

Cat. No. B8396965

M. Wt: 247.27 g/mol

InChI Key: UMEAJYWOUVDQII-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07396943B2

Procedure details

Dissolve 5-(4-formylphenoxy)thiophene-2-carbonitrile (0.818 g, 3.57 mmol) in DMSO (18 mL) in a round bottom flask, then add K2CO3 (0.247 g, 1.78 mmol). Cool the reaction flask in a water bath and add 30% H2O, (0.81 mL, 7.14 mmol) solution. After one hour, add water (25 mL). Filter the resulting precipitate and wash the filter cake with water (25 mL). Collect the filter cake as the title compound: HRMS calcd for C12H10NO3S 248.0381 (M+H)+, found 248.0396, time 0.36 min; HPLC [YMC-Pro pack C-18 (150×4.6 mm, S-5 microm), 0.05% TFA/acetonitrile in 0.05% TFA/water at 1.0 mL/min, 10-20% over 5 min, 20-95% over 18], tR=13.0 min, 100% purity.

Name

5-(4-formylphenoxy)thiophene-2-carbonitrile

Quantity

0.818 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([C:3]1[CH:16]=[CH:15][C:6]([O:7][C:8]2[S:12][C:11]([C:13]#[N:14])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)=[O:2].C([O-])([O-])=[O:18].[K+].[K+].O>CS(C)=O>[CH:1]([C:3]1[CH:16]=[CH:15][C:6]([O:7][C:8]2[S:12][C:11]([C:13]([NH2:14])=[O:18])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1)=[O:2] |f:1.2.3|

|

Inputs

Step One

|

Name

|

5-(4-formylphenoxy)thiophene-2-carbonitrile

|

|

Quantity

|

0.818 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C1=CC=C(OC2=CC=C(S2)C#N)C=C1

|

|

Name

|

|

|

Quantity

|

18 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.247 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0.81 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the reaction flask in a water bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the resulting precipitate

|

WASH

|

Type

|

WASH

|

|

Details

|

wash the filter cake with water (25 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Collect the filter cake as the title compound

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

248.0396, time 0.36 min

|

|

Duration

|

0.36 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HPLC [YMC-Pro pack C-18 (150×4.6 mm, S-5 microm), 0.05% TFA/acetonitrile in 0.05% TFA/water at 1.0 mL/min, 10-20% over 5 min, 20-95% over 18], tR=13.0 min, 100% purity

|

|

Duration

|

5 min

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(=O)C1=CC=C(OC2=CC=C(S2)C(=O)N)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |